2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The compound’s structure includes a chloro group, a nitroanilino group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to an aniline derivative.
Halogenation: Introduction of the chloro group to the pyridine ring.
Coupling Reaction: Formation of the anilino linkage.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Possible applications in drug development.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, affecting molecular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)nicotinonitrile
- 6-(3-Nitroanilino)nicotinonitrile
Uniqueness
The presence of both the nitroanilino and trifluoromethyl groups in 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-chloro-6-(3-nitroanilino)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O2/c14-12-9(6-18)10(13(15,16)17)5-11(20-12)19-7-2-1-3-8(4-7)21(22)23/h1-5H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMALRPALWFGOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381730 | |
Record name | AG-G-59016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-05-5 | |
Record name | AG-G-59016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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